

In-Depth Technical Guide: Biological Activity of Chiral 3,5-Dimethoxyphenethylamine Derivatives

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Compound of Interest

Compound Name: (R)-1-(3,5-dimethoxyphenyl)ethanamine

CAS No.: 1241676-71-0

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Introduction

Substituted phenethylamines represent a vast and pharmacologically diverse class of organic compounds.[1] Within this class, chiral 3,5-dimethoxyphenethylamine derivatives, which are analogues of the naturally occurring psychedelic mescaline, have garnered significant attention from the scientific community.[2][3] The arrangement of substituents on the phenethylamine core, particularly the stereochemistry at the alpha-carbon, profoundly influences their biological activity.[2][4][5] This guide provides a comprehensive technical overview of the synthesis, stereochemistry, and biological activities of these derivatives, with a focus on their interactions with serotonergic and dopaminergic systems. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and their therapeutic potential.

The core structure of these compounds, 3,5-dimethoxyphenethylamine, serves as a scaffold for a variety of modifications. The introduction of a chiral center, typically through alpha-methylation to form the corresponding amphetamine, creates stereoisomers with distinct pharmacological profiles.[2] It is well-established that for many psychoactive phenethylamines,

one enantiomer is significantly more potent than the other.[2][4][5] This stereoselectivity is a critical factor in drug design and development, as it can lead to compounds with improved efficacy and reduced side effects.

This guide will delve into the structure-activity relationships (SAR) of these derivatives, exploring how modifications to the phenyl ring and the amine terminus impact receptor binding and functional activity. We will also present detailed experimental protocols for assessing the biological activity of these compounds, providing a practical framework for researchers in the field.

I. Synthesis and Stereochemistry: The Foundation of Biological Specificity

The synthesis of chiral 3,5-dimethoxyphenethylamine derivatives is a critical first step in understanding their biological activity. The introduction of a chiral center, most commonly at the α -carbon to create the amphetamine analogue, necessitates stereoselective synthetic methods or the resolution of a racemic mixture.[4] The choice of synthetic route can significantly impact the enantiomeric purity of the final product, which is paramount for accurate pharmacological evaluation.

Asymmetric Synthesis and Chiral Resolution

Asymmetric synthesis aims to produce a single enantiomer directly. This can be achieved using chiral auxiliaries, catalysts, or starting materials. For instance, chiral 1-phenylethylamine (α -PEA) is a widely used chiral auxiliary in the synthesis of enantiopure compounds.[4] Alternatively, racemic mixtures of 3,5-dimethoxyamphetamine can be synthesized and then resolved into their constituent enantiomers using chiral resolving agents, such as tartaric acid, or through chiral chromatography.

The absolute configuration of the chiral center is typically designated as (R) or (S). For many psychoactive amphetamines, the (R)-enantiomer is the more potent enantiomer, exhibiting higher affinity and efficacy at target receptors.[2] This underscores the importance of obtaining enantiomerically pure compounds for pharmacological studies to avoid misinterpretation of data due to the presence of a less active or inactive diastomer.

II. Pharmacological Profile: Interactions with Serotonergic and Dopaminergic Systems

The primary pharmacological targets of many psychoactive phenethylamines are serotonin (5-HT) and dopamine (DA) receptors and transporters.[1][6][7] The 3,5-dimethoxy substitution pattern, in conjunction with other modifications, influences the affinity and efficacy of these compounds at various receptor subtypes.

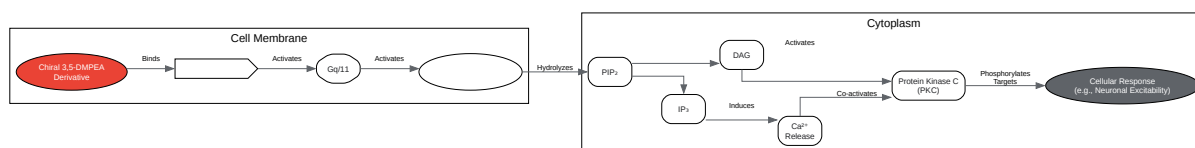
Serotonergic Activity: The 5-HT_{2A} Receptor and Psychedelic Effects

The hallmark of classic psychedelic compounds is their agonist activity at the serotonin 2A receptor (5-HT_{2A}).[8][9] Activation of this G-protein coupled receptor (GPCR) is believed to mediate the profound alterations in perception, mood, and cognition associated with these substances. Chiral 3,5-dimethoxyphenethylamine derivatives often exhibit significant affinity for the 5-HT_{2A} receptor.[2][10]

The potency of these derivatives at the 5-HT_{2A} receptor is highly dependent on the substitution at the 4-position of the phenyl ring and the stereochemistry at the α -carbon.[2] Generally, α -methylation to the amphetamine, particularly the (R)-enantiomer, increases potency compared to the phenethylamine counterpart.[2]

2.1.1. Downstream Signaling Pathways

Activation of the 5-HT_{2A} receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IP) and diacylglycerol (DAG).[8] This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Non-canonical pathways, such as β -arrestin recruitment, also play a role in the overall pharmacological effect.[8]



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Caption: Canonical Gq-protein signaling pathway of the 5-HT_{2A} receptor.

Dopaminergic Activity: Modulation of Dopamine Transporter Function

Some phenethylamine derivatives can also interact with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.^{[7][11]} Inhibition of DAT leads to an increase in extracellular dopamine levels, which can produce stimulant effects.^[7] The structure-activity relationship for DAT inhibition by phenethylamine derivatives reveals that the nature of the aromatic ring, as well as substituents on the alkyl chain and amine, are critical.^{[11][12][13]}

Docking simulations have shown that the stereochemistry of chiral phenethylamines influences their binding pose within the DAT.^{[7][11]} For instance, the (S)-enantiomer of certain derivatives may fit more favorably into the binding pocket of the human dopamine transporter (hDAT).^[7] ^[11] This highlights the importance of chirality in determining the dopaminergic activity of these compounds.

III. Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of chiral 3,5-dimethoxyphenethylamine derivatives requires a combination of in vitro and in vivo assays. These assays provide quantitative data on receptor binding, functional activity, and behavioral effects.

In Vitro Assays

3.1.1. Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (K_i). The assay involves competing the test compound with a radiolabeled ligand that has a known high affinity for the receptor of interest.

Step-by-Step Methodology for 5-HT_{2A} Receptor Binding Assay:

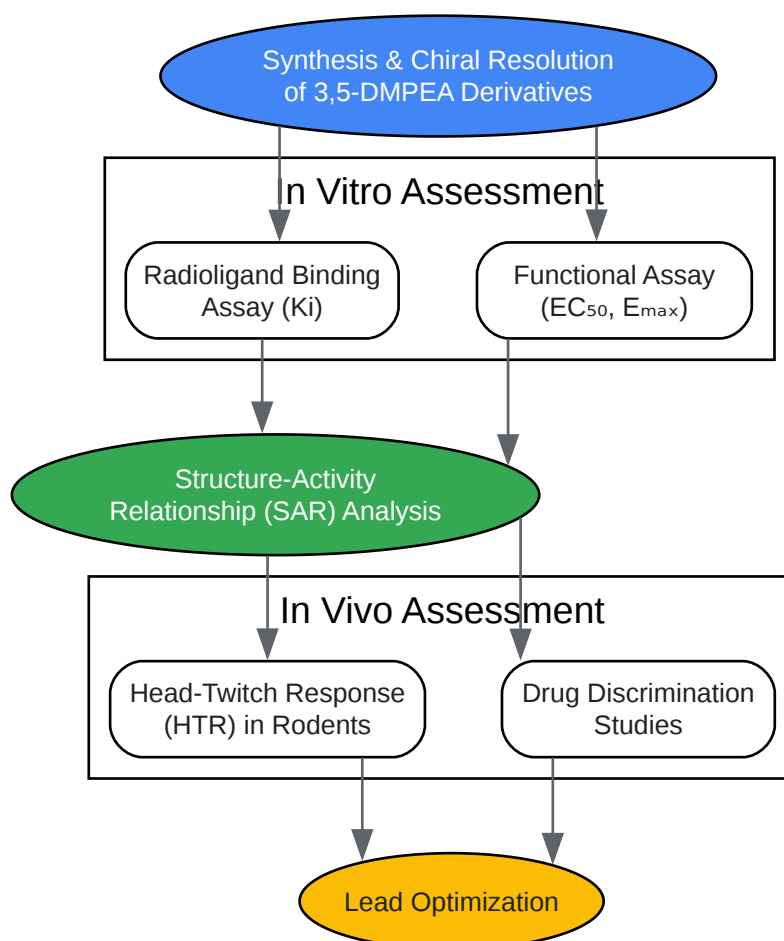
- Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT_{2A} receptor.
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.
- Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., spiperone).
- Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 37°C).
- Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
- Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Calculate the K_i value using the Cheng-Prusoff equation.

3.1.2. Functional Assays

Functional assays measure the ability of a compound to activate a receptor and elicit a downstream cellular response. This is typically expressed as the half-maximal effective concentration (EC_{50}) and the maximum efficacy (E_{max}).

Step-by-Step Methodology for 5-HT_{2A} Receptor-Mediated Calcium Mobilization Assay:

- **Cell Culture:** Culture a cell line stably expressing the human 5-HT_{2A} receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Cell Plating:** Plate the cells in a 96-well plate and allow them to adhere overnight.
- **Dye Loading:** Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- **Compound Addition:** Add varying concentrations of the test compound to the wells.
- **Fluorescence Measurement:** Measure the change in fluorescence over time using a fluorescence plate reader.
- **Data Analysis:** Plot the change in fluorescence as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC_{50} and E_{max} values.



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Caption: Experimental workflow for assessing the biological activity of novel compounds.

In Vivo Assays

3.2.1. Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice or rats is a behavioral assay that is highly correlated with 5-HT_{2A} receptor activation and is often used as a proxy for hallucinogenic potential in humans.^{[14][15]}

Step-by-Step Methodology for HTR Assay:

- **Animal Acclimation:** Acclimate the animals to the testing environment.
- **Drug Administration:** Administer the test compound to the animals via an appropriate route (e.g., intraperitoneal injection).

- Observation Period: Place the animals in an observation chamber and record the number of head twitches over a specified period (e.g., 30-60 minutes).
- Data Analysis: Compare the number of head twitches in the drug-treated group to a vehicle-treated control group.

3.2.2. Drug Discrimination Studies

Drug discrimination is a behavioral paradigm where animals are trained to recognize the subjective effects of a drug. This can be used to determine if a novel compound produces effects similar to a known psychoactive substance.

IV. Structure-Activity Relationship (SAR) Summary

The following table summarizes the general structure-activity relationships for chiral 3,5-dimethoxyphenethylamine derivatives based on available literature.

Modification	Effect on 5-HT _{2A} Receptor Activity	Notes
α -Methylation	Generally increases potency.	Forms the amphetamine analogue. The (R)-enantiomer is typically more potent.[2]
4-Position Substitution	Small, lipophilic groups (e.g., alkyl, alkoxy, halogen) often increase potency.[2][10][16]	The optimal substituent depends on the specific compound series.
N-Alkylation	N,N-dimethylation generally decreases affinity.[17]	
Methoxy Group Position	The 2,5-dimethoxy substitution pattern is often optimal for high 5-HT _{2A} affinity.[17]	However, 3,5-dimethoxy derivatives can also be potent.

V. Conclusion and Future Directions

Chiral 3,5-dimethoxyphenethylamine derivatives represent a promising area of research for the development of novel therapeutics targeting the serotonergic and dopaminergic systems. The

profound influence of stereochemistry on their biological activity highlights the importance of asymmetric synthesis and chiral resolution in their design and evaluation. A thorough understanding of their structure-activity relationships, gained through rigorous in vitro and in vivo testing, is essential for the identification of lead compounds with desirable pharmacological profiles.

Future research in this area should focus on the synthesis and evaluation of a wider range of chiral derivatives with diverse substitutions. The use of advanced techniques, such as cryogenic electron microscopy (cryo-EM) to visualize ligand-receptor interactions at an atomic level, will provide invaluable insights for rational drug design. Furthermore, a deeper exploration of the downstream signaling pathways and potential for biased agonism at the 5-HT_{2A} receptor could lead to the development of compounds with novel therapeutic effects and improved safety profiles. The continued investigation of these fascinating molecules holds the potential to unlock new treatments for a variety of neuropsychiatric disorders.

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